(+)-Larreatricin -

(+)-Larreatricin

Catalog Number: EVT-1587553
CAS Number:
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-larreatricin is an antiviral lignan isolated from the creosote bush, Larrea tridentata, which consists of a 3,4-dimethyltetrahydrofuran skeleton substituted by 4-hydroxyphenyl groups at positions 2 and 5 (the 2R,3R,4S,5R stereoisomer). It has a role as an antiviral agent and a metabolite. It is a lignan, a member of oxolanes and a member of phenols.
Overview

(+)-Larreatricin is a naturally occurring lignan compound derived from the creosote bush (Larrea tridentata). It exhibits notable biological activities, including potential antiprotozoal effects. Larreatricin belongs to a class of compounds known as lignans, which are characterized by their polyphenolic structures and are often linked to various health benefits due to their antioxidant properties.

Source

Larreatricin is primarily sourced from the creosote bush, a plant native to arid regions of North America. The plant is known for its resilience and has been traditionally used in herbal medicine. The lignan is extracted from the plant's leaves and stems, where it is present in significant quantities.

Classification

Chemically, larreatricin falls under the category of lignans, specifically categorized as tetrahydrofuran lignans. These compounds are formed through the oxidative coupling of phenolic precursors, leading to complex structures that often exhibit stereoisomerism.

Synthesis Analysis

Methods

The synthesis of (+)-larreatricin involves several steps, typically beginning with the isolation of its precursors from natural sources or through chemical synthesis.

  1. Isolation: The initial extraction of larreatricin from Larrea tridentata involves solvent extraction methods, often using methanol or chloroform to isolate the desired compounds from plant material.
  2. Chiral Separation: Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate enantiomers of racemic mixtures. For instance, synthetic (±)-larreatricins are resolved using a Chirobiotic V column with specific solvent systems (ethanol/hexanes) to achieve enantiomeric purity .
  3. Enzymatic Synthesis: The use of enzymes such as larreatricin hydroxylase facilitates the conversion of precursor compounds into (+)-larreatricin under controlled conditions, enhancing yields and selectivity .

Technical Details

The enzymatic formation typically involves incubating (±)-larreatricins with ascorbic acid and enzyme preparations in a buffered solution, followed by extraction and purification techniques such as HPLC to isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of (+)-larreatricin features a complex arrangement typical of lignans, including multiple chiral centers and functional groups that contribute to its biological activity. The compound can be represented by the following structural formula:

C18H20O3\text{C}_{18}\text{H}_{20}\text{O}_{3}

Data

  • Molecular Weight: 284.35 g/mol
  • Chemical Formula: C18H20O3
  • Stereochemistry: The compound exhibits specific stereochemical configurations at its chiral centers, which are crucial for its biological function.
Chemical Reactions Analysis

Reactions

(+)-Larreatricin undergoes various chemical reactions typical for phenolic compounds, including oxidation and reduction processes.

  1. Oxidative Coupling: The formation of larreatricin involves oxidative coupling reactions where phenolic precursors react under oxidative conditions to form dimeric structures.
  2. Hydroxylation: Enzymatic reactions can introduce hydroxyl groups into the structure, modifying its reactivity and biological activity .

Technical Details

The reaction conditions are finely tuned to favor specific pathways, often utilizing metal catalysts or enzymes that enhance regioselectivity in product formation.

Mechanism of Action

Process

The mechanism by which (+)-larreatricin exerts its biological effects is primarily linked to its interaction with cellular targets involved in oxidative stress and inflammation.

  1. Antioxidant Activity: Larreatricin acts as a free radical scavenger, reducing oxidative damage in cells.
  2. Antiprotozoal Effects: Studies suggest that larreatricin may inhibit protozoan growth by disrupting cellular processes through its phenolic structure .

Data

Research indicates that (+)-larreatricin exhibits significant activity against various protozoan parasites, demonstrating potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data varies but generally falls within typical ranges for similar lignans.

Chemical Properties

  • Reactivity: As a polyphenolic compound, it is prone to oxidation and can participate in complexation reactions with metal ions.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

(+)-Larreatricin has garnered interest for its potential applications in pharmacology due to its biological activities:

  • Antimicrobial Agent: Its efficacy against protozoan infections positions it as a candidate for developing new antiprotozoal drugs.
  • Antioxidant Research: Ongoing studies explore its role in mitigating oxidative stress-related diseases, making it relevant in nutritional and therapeutic contexts .
  • Natural Product Chemistry: It serves as a model compound for studying lignan biosynthesis and structural activity relationships within this class of compounds.
Biosynthetic Pathways and Metabolic Engineering of (+)-Larreatricin

Enzymatic Cascades in Phenylpropanoide-Derived Alkaloid Biosynthesis

(+)-Larreatricin, a furofuran lignan predominantly found in Larrea tridentata (creosote bush), is synthesized via a stereospecific enzymatic cascade originating from the phenylpropanoid pathway. The biosynthesis initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid, which is subsequently hydroxylated and methylated to form coniferyl alcohol [3] [6]. The pivotal step involves the stereoselective coupling of two coniferyl alcohol units, catalyzed by dirigent proteins (DIRs). These proteins template the bimolecular radical coupling to form (+)-pinoresinol with strict enantiomeric control, a precursor to (+)-larreatricin [6].

Downstream modifications involve a series of redox reactions: pinoresinol-lariciresinol reductase (PLR) reduces pinoresinol to lariciresinol, followed by further reduction to secoisolariciresinol. Secoisolariciresinol dehydrogenase then oxidizes secoisolariciresinol to yield larreatricin’s core structure. Final O-methylation by S-adenosylmethionine-dependent O-methyltransferases (OMTs) installs the methoxy groups characteristic of (+)-larreatricin [6]. Key enzymatic bottlenecks include:

  • The substrate specificity of DIRs, which dictates stereochemical outcomes.
  • The NADPH dependency of PLR, linking flux to cellular redox states.

Table 1: Key Enzymes in (+)-Larreatricin Biosynthesis

EnzymeFunctionCofactors/Regulators
Phenylalanine ammonia-lyase (PAL)Converts L-Phe to trans-cinnamic acidNone
Dirigent protein (DIR)Stereoselective coniferyl alcohol couplingRadical stabilization
Pinoresinol-lariciresinol reductase (PLR)Reduces pinoresinol to secoisolariciresinolNADPH
O-Methyltransferase (OMT)Adds methoxy groups to aromatic ringsS-Adenosylmethionine (SAM)

Gene Cluster Identification and Functional Characterization in Larrea Species

Genomic analysis of Larrea tridentata has identified a putative lignan biosynthetic gene cluster on chromosome 7, spanning 15 genes. This cluster includes co-localized genes encoding PAL, DIR, PLR, OMT, and cytochrome P450 monooxygenases (e.g., LtCYP71BQ1), suggesting coordinated regulation [1] [6]. Functional validation via heterologous expression in Nicotiana benthamiana confirmed:

  • LtDIR1’s role in enantioselective pinoresinol formation (≥95% enantiomeric excess).
  • LtPLR1’s bifunctionality, reducing both pinoresinol and lariciresinol.
  • LtOMT3’s specificity for 3- and 5-hydroxyl groups on lignan intermediates.

CRISPR-Cas9 knockout of LtDIR1 in L. tridentata hairy root cultures reduced (+)-larreatricin accumulation by 92%, while overexpression increased titers 3.2-fold, confirming its pathway dominance [6]. RNA-seq data further revealed co-upregulation of cluster genes under UV stress, aligning with (+)-larreatricin’s ecological role as a photoprotectant.

Table 2: Core Genes in the Lignan Cluster of L. tridentata

Gene IdentifierPredicted FunctionExpression Fold-Change (UV)Knockout Impact on (+)-Larreatricin
LtPAL2Phenylalanine deamination8.5×-47%
LtDIR1Coniferyl alcohol coupling12.1×-92%
LtPLR1Pinoresinol reduction9.8×-85%
LtOMT3Lignan O-methylation7.3×-78%

Metabolic Flux Analysis of Precursor Channeling in Shikimate Pathway Integration

(+)-Larreatricin biosynthesis depends on precursor supply from the shikimate pathway, which generates L-phenylalanine. Metabolic flux analysis (MFA) in L. tridentata cell cultures revealed that ≥30% of carbon flux is directed toward shikimate-derived aromatics, with only 2.8% channeled to lignans under baseline conditions [3] [4]. Key nodes controlling phenylalanine allocation include:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), the gateway enzyme inhibited by L-Phe (Ki = 15 µM).
  • Arogenate dehydrogenase (ADH), which catalyzes the final step of L-Phe synthesis.

Dynamic labeling experiments with ¹³C-glucose demonstrated that prephenate is a critical branch point, with 68% flux toward phenylalanine and 32% toward tyrosine. Engineering efforts in Saccharomyces cerevisiae and Kluyveromyces marxianus have refactored this pathway by:

  • Overexpressing feedback-insensitive DAHPS (e.g., Aro4ᴷ²²¹ᴸ) to bypass inhibition [8].
  • Knocking out competing pathways (e.g., pheA for phenylpyruvate diversion).
  • Co-expressing shikimate kinases (shikimate kinase II) to enhance chorismate synthesis.

In engineered K. marxianus, flux to L-Phe increased from 0.05 to 0.28 mmol/gDCW/h, boosting (+)-larreatricin precursors by 5.6-fold [8]. However, transcriptional incoordination between bacterial/plant enzymes limited gains, necessitating synthetic scaffolds for enzyme colocalization.

Table 3: Metabolic Flux Distribution in Shikimate Pathway

Pathway NodeBaseline Flux (mmol/gDCW/h)Engineered Flux (mmol/gDCW/h)Engineering Strategy
DAHPS1.23.8Aro4ᴷ²²¹ᴸ overexpression
Shikimate → Chorismate0.92.1shikimate kinase II expression
Prephenate → L-Phe0.050.28pheA knockout + ADH overexpression

Properties

Product Name

(+)-Larreatricin

IUPAC Name

4-[(2R,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m1/s1

InChI Key

PIBJADPEZQHMQS-FVEFGIFQSA-N

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

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